Diquat Dipyridone

Beschreibung

BenchChem offers high-quality Diquat Dipyridone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diquat Dipyridone including the price, delivery time, and more detailed information at info@benchchem.com.

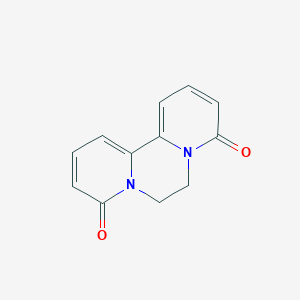

Structure

3D Structure

Eigenschaften

IUPAC Name |

7,10-diazatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,12-tetraene-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-3-9-10-4-2-6-12(16)14(10)8-7-13(9)11/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTKVKNCYCXHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=CC=C2C3=CC=CC(=O)N31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216789 | |

| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35022-72-1 | |

| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Toxicological Profile of Diquat and its Metabolite Diquat Dipyridone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diquat, a non-selective bipyridyl herbicide, poses significant toxicological risks primarily through its ability to induce severe oxidative stress. Its toxicity is intrinsically linked to its metabolic fate, particularly its conversion to metabolites such as diquat monopyridone and diquat dipyridone. The core mechanism of toxicity involves redox cycling, a process that generates vast quantities of reactive oxygen species (ROS), leading to cellular damage, organ dysfunction, and in severe cases, death. This guide provides a comprehensive technical overview of the physicochemical properties, metabolism, mechanism of action, toxicokinetics, and key toxicological endpoints associated with diquat and its dipyridone metabolite. It further details established experimental protocols for assessing diquat-induced toxicity, presents quantitative toxicological data, and discusses the implications for human health, including its potential link to neurodegenerative diseases.

Introduction: Diquat and the Significance of its Pyridone Metabolites

Diquat (1,1′-ethylene-2,2′-bipyridylium) is a fast-acting contact herbicide and crop desiccant.[1][2] While effective in agricultural and aquatic weed control, its structural similarity to the more notoriously toxic herbicide paraquat raises significant human health concerns.[2] Ingestion is the primary route for systemic toxicity, which can lead to multi-organ failure.[1][2]

A critical aspect of diquat's toxicological profile is its metabolism. In humans and other mammals, diquat is metabolized to diquat monopyridone and diquat dipyridone.[3] While these metabolites are generally considered less toxic than the parent compound, their formation and presence are crucial for understanding the complete toxicokinetic and toxicodynamic picture of diquat exposure.[4][5] Analysis of these metabolites in biological samples can be vital for diagnosing and estimating the time course of poisoning.[6]

Physicochemical Properties and Metabolism

Diquat is typically used as a dibromide salt, which is highly soluble in water.[1] Its toxicity is mediated by the diquat cation. The metabolic conversion of diquat involves the enzymatic oxidation of the pyridyl rings.

Metabolic Pathway: The metabolism of diquat proceeds through two main steps:

-

Formation of Diquat Monopyridone: One of the pyridyl rings of the diquat cation is oxidized to form a pyridone.

-

Formation of Diquat Dipyridone: The second pyridyl ring undergoes oxidation to yield diquat dipyridone.[3]

This metabolic process is considered a detoxification pathway, as the resulting pyridone derivatives exhibit lower acute toxicity.[4][5]

Caption: Metabolic conversion of Diquat to its primary metabolites.

Mechanism of Action: The Redox Cycling Cascade

The primary mechanism of diquat toxicity is its potent ability to undergo redox cycling, a process that generates an overwhelming flux of reactive oxygen species (ROS).[2][7][8]

The Cascade:

-

One-Electron Reduction: Intracellularly, diquat (DQ²⁺) accepts an electron from cellular reducing agents, primarily NADPH, catalyzed by enzymes like NADPH-cytochrome P450 reductase. This reaction forms a diquat radical cation (DQ⁺•).[9]

-

Reaction with Molecular Oxygen: This unstable radical rapidly donates its electron to molecular oxygen (O₂), regenerating the parent diquat cation (DQ²⁺) and forming a superoxide anion radical (O₂⁻•).[2][9]

-

Generation of ROS: The superoxide anion is a primary ROS that can be converted to other highly damaging species, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), through enzymatic and non-enzymatic reactions.[8]

-

Oxidative Stress: This relentless cycle consumes cellular reducing equivalents (like NADPH) and produces a massive amount of ROS, leading to a state of severe oxidative stress. This stress overwhelms the cell's antioxidant defense systems (e.g., superoxide dismutase, catalase, glutathione peroxidase).[1]

-

Cellular Damage: The excess ROS indiscriminately attacks cellular macromolecules, causing lipid peroxidation of membranes, protein oxidation, and DNA damage, ultimately leading to cell death and tissue injury.[2][7]

Caption: Diquat-induced redox cycling and generation of reactive oxygen species.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The movement and fate of a toxicant in the body are described by toxicokinetics, which encompasses absorption, distribution, metabolism, and excretion (ADME).[10][11]

-

Absorption: Diquat is poorly absorbed from the gastrointestinal tract, with studies in rats showing that only about 6% of an oral dose is absorbed into the bloodstream.[12] This poor absorption explains the large difference between the acute oral and subcutaneous lethal doses.[5] Dermal absorption is also slow through intact skin.[13]

-

Distribution: Once absorbed, diquat is rapidly distributed to various organs and tissues via the bloodstream.[14] The highest concentrations are often found in the kidneys, which is a primary target organ for toxicity.[8][14] Unlike paraquat, diquat does not actively accumulate in the lungs.[4]

-

Metabolism: As previously described, diquat is metabolized in the gut to diquat monopyridone and diquat dipyridone.[3][12] This metabolism is thought to be carried out by intestinal flora.[5]

-

Excretion: The majority of an oral dose of diquat is excreted unchanged in the feces due to poor absorption.[5][12] The small fraction that is absorbed is rapidly eliminated, primarily in the urine.[5][12]

Key Toxicological Endpoints

Acute Toxicity

Diquat is classified as moderately to highly toxic upon acute exposure.[13] Ingestion can cause severe gastrointestinal mucosal damage, hypovolemic shock, acute renal failure, and coma.[2][15] The kidney is a major target organ.[8]

Sub-chronic and Chronic Toxicity

Long-term exposure to diquat at lower doses can lead to a range of adverse effects. The most sensitive indicator of chronic diquat toxicity in laboratory animals is the formation of cataracts.[16][17] In 2-year studies with rats, cataracts were observed at doses as low as 1.8 to 3.28 mg/kg/day.[17] Other effects noted in chronic studies include decreased body weight gain and kidney lesions.[4][16]

Genotoxicity and Carcinogenicity

Diquat has been evaluated for its potential to cause genetic damage and cancer. The consensus from multiple studies is that diquat is not genotoxic in vivo and is unlikely to pose a carcinogenic risk to humans from dietary exposure.[4]

Reproductive and Developmental Toxicity

Animal studies have demonstrated that diquat can induce reproductive and developmental toxicity.[15][18] Chronic exposure in female mice led to reduced ovary weights, induced oxidative stress in ovarian cells, and resulted in reduced litter sizes.[15][19] Developmental studies in rabbits indicated potential effects such as delayed ossification at maternally toxic doses.[16] Malformations of the brain, eyes, limbs, and skeleton have been observed in avian embryos exposed to diquat.[20]

Neurotoxicity

There is growing interest in the neurotoxic potential of bipyridyl herbicides, including a possible link to Parkinson's disease.[21][22] Diquat is structurally similar to the neurotoxin MPP+, a metabolite known to cause Parkinsonism.[23] Studies have shown that diquat can cause severe damage to dopaminergic neurons.[14] While formal neurotoxicity studies in rats did not show overt neurotoxic effects, the potential for diquat to contribute to neurodegenerative processes, particularly through oxidative stress, remains an area of active research.[4][23] Diquat has been shown to cause caspase-independent cell death in neuronal cell lines, accompanied by significant ROS production.[23]

Quantitative Toxicological Data Summary

The following table summarizes key quantitative toxicity values for diquat ion from studies in various animal models.

| Metric | Species | Route | Value (mg diquat ion/kg bw) | Reference |

| Acute LD₅₀ | Rat | Oral | 214 | [4][5] |

| Acute LD₅₀ | Rat | Dermal | > 424 | [4][5] |

| NOAEL (1-Year) | Dog | Oral | 0.46 - 0.53 (Cataracts) | [4][5] |

| NOAEL (2-Year) | Rat | Oral | 0.58 (Cataracts) | [4] |

| NOAEL (Chronic) | Mouse | Oral | 2.5 (Body weight, liver effects) | [16] |

| NOAEL (Maternal) | Rabbit | Oral | 1.0 | [4] |

| NOAEL (Fetal) | Rabbit | Oral | 3.0 | [4] |

LD₅₀ (Median Lethal Dose): The dose required to kill 50% of a test population. NOAEL (No-Observed-Adverse-Effect Level): The highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Experimental Protocols for Toxicological Assessment

Assessing diquat-induced toxicity requires a suite of assays focused on its primary mechanism of action: oxidative stress.

Workflow for Assessing Diquat-Induced Oxidative Stress in Cell Culture

Caption: Experimental workflow for in vitro assessment of Diquat toxicity.

Detailed Protocol: Measurement of Lipid Peroxidation (MDA Assay)

Causality: Malondialdehyde (MDA) is a major end-product of the peroxidation of polyunsaturated fatty acids.[1] Its measurement serves as a key biomarker for oxidative damage to lipids.

Methodology:

-

Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to collect the supernatant. Determine the protein concentration of the supernatant (e.g., using a BCA assay) for normalization.

-

Reaction Mixture: To a defined volume of lysate (e.g., 100 µL), add 200 µL of Thiobarbituric Acid (TBA) reagent (containing TBA, trichloroacetic acid, and hydrochloric acid).

-

Incubation: Heat the mixture at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA to form a pink-colored adduct.

-

Cooling and Centrifugation: Cool the samples on ice to stop the reaction, then centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

-

Spectrophotometry: Transfer the clear supernatant to a microplate or cuvette and measure the absorbance at 532 nm.

-

Quantification: Calculate the MDA concentration using a standard curve prepared with a known MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Normalize the results to the protein content of the sample.

-

Controls: Include a negative control (buffer only) and positive control (a known inducer of lipid peroxidation) to validate the assay performance.

Analytical Methods for Diquat and Metabolite Detection

The accurate quantification of diquat and its metabolites in biological matrices (serum, urine, tissue) is essential for toxicokinetic studies and clinical diagnosis.[3] High-performance liquid chromatography (HPLC) is the most common analytical technique.[24]

-

HPLC with UV and Fluorescence Detection: A robust method has been developed where diquat is detected by a UV detector, while its more fluorescent metabolites, diquat monopyridone and diquat dipyridone, are monitored by a fluorescence detector.[6]

-

Sample Preparation: Solid-phase extraction (SPE) is a typical and effective method for extracting and concentrating diquat and its metabolites from complex biological samples prior to HPLC analysis.[25]

-

LC-MS/MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for the simultaneous analysis of diquat and other polar pesticides in various matrices.[26]

Conclusion

The toxicological profile of diquat is dominated by its capacity to induce profound oxidative stress through a redox cycling mechanism. While metabolism to diquat dipyridone represents a detoxification step, the parent compound's rapid generation of ROS in key organs, particularly the kidneys, drives its acute toxicity. Chronic exposure presents different risks, with cataract formation being a hallmark effect. The potential for neurotoxicity and reproductive harm underscores the need for careful risk assessment and management of human exposure. A thorough understanding of its mechanism, toxicokinetics, and the analytical methods for its detection is paramount for researchers in toxicology and professionals involved in drug development and safety assessment.

References

- J Clin Emerg. The mechanism of reactive oxygen species and pharmacological therapy in diquat poisoning.

-

Fuke C, et al. Detection of two metabolites of diquat in urine and serum of poisoned patients after ingestion of a combined herbicide of paraquat and diquat. Arch Toxicol. 1996;70(8):504-7. Available from: [Link]

-

Zhang J-Q, et al. Chronic Exposure to Diquat Causes Reproductive Toxicity in Female Mice. PLoS ONE. 2016;11(1):e0147075. Available from: [Link]

-

Effect of Diquat on gut health: molecular mechanisms, toxic effects, and protective strategies. Frontiers in Immunology. 2024. Available from: [Link]

-

Gong D, et al. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase. Toxicol Sci. 2013;131(2):406-16. Available from: [Link]

-

Lin C-H, et al. Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. Molecules. 2023;28(2):699. Available from: [Link]

-

Zhang J-Q, et al. Chronic Exposure to Diquat Causes Reproductive Toxicity in Female Mice. PLoS ONE. 2016;11(1):e0147075. Available from: [Link]

-

ResearchGate. Role of DQ in inducing oxidative and nitrosative stress. DQ, diquat; ROS, reactive oxygen species. Available from: [Link]

-

Fuke C, et al. Analysis of paraquat, diquat and two diquat metabolites in biological materials by high-performance liquid chromatography. Leg Med (Tokyo). 2002;4(3):156-63. Available from: [Link]

- J Clin Emerg. Mechanism and treatment of diquat poisoning.

-

Joint FAO/WHO Meeting on Pesticide Residues (JMPR). Diquat. 2005. Available from: [Link]

-

California Department of Pesticide Regulation. DIQUAT DIBROMIDE RISK CHARACTERIZATION DOCUMENT. 1994. Available from: [Link]

-

ResearchGate. LD50 and NOAEL values of DQ (mg ion/kg body weight) in some animal species considering various exposure routes. Available from: [Link]

-

Cho IK, et al. Development of a Simultaneous Analytical Method for Diquat, Paraquat and Chlormequat in Animal Products Using UPLC-MS/MS. Korean J Environ Agric. 2020;39(4):368-374. Available from: [Link]

-

Massachusetts Department of Environmental Protection. Diquat Fact Sheet. Available from: [Link]

-

Hoffman DJ, et al. Effects of diquat, an aquatic herbicide, on the development of mallard embryos. J Toxicol Environ Health A. 2001;64(1):53-65. Available from: [Link]

-

McCormack AL, et al. Diquat causes caspase-independent cell death in SH-SY5Y cells by production of ROS independently of mitochondria. Toxicol Appl Pharmacol. 2012;258(2):196-206. Available from: [Link]

-

Silva E, et al. Human and experimental toxicology of diquat poisoning: Toxicokinetics, mechanisms of toxicity, clinical features, and treatment. Hum Exp Toxicol. 2018;37(11):1131-1160. Available from: [Link]

-

Wang Y, et al. Fetal demise and maternal survival after diquat ingestion in a pregnant woman: a case report. Toxicol Mech Methods. 2024. Available from: [Link]

-

PubChem. Diquat Dipyridone. Available from: [Link]

-

Diquat Herbicide Material Safety Data Sheet. 1999. Available from: [Link]

-

World Health Organization (WHO). DIQUAT (addendum). 2013. Available from: [Link]

-

Styles JA. Studies on the effects of paraquat and diquat on cells in culture. Viability of macrophages and fibroblasts incubated with paraquat and diquat. Br J Exp Pathol. 1974;55(1):71-7. Available from: [Link]

-

de Oliveira N, et al. Pesticide exposure and the development of Parkinson disease: a systematic review of Brazilian studies. J Bras Neurocirurg. 2024. Available from: [Link]

-

ResearchGate. Comparison of the aquatic toxicity of diquat and its metabolites to zebrafish Danio rerio. 2024. Available from: [Link]

-

ResearchGate. In vivo toxicological assessment of diquat dibromide: cytotoxic, genotoxic, and biochemical approach. 2021. Available from: [Link]

-

Jones GM, Vale JA. Mechanisms of toxicity, clinical features, and management of diquat poisoning: a review. J Toxicol Clin Toxicol. 2000;38(2):123-8. Available from: [Link]

-

MSD Veterinary Manual. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. Available from: [Link]

-

Wang X, et al. Comparison of the aquatic toxicity of diquat and its metabolites to zebrafish Danio rerio. Sci Total Environ. 2025;955:176840. Available from: [Link]

-

Toxicokinetics. General and Applied Toxicology, 3rd Edition. 2009. Available from: [Link]

-

UCLA Health. This common pesticide may have a link to Parkinson’s disease, study says. 2024. Available from: [Link]

-

EXTOXNET. DIQUAT DIBROMIDE. Oregon State University. 1996. Available from: [Link]

-

Chemsrc. diquat. Available from: [Link]

-

Open Chemistry. Metabolic Changes in Mouse Plasma after Acute Diquat Poisoning by UPLC-MS/MS. Available from: [Link]

-

Open Chemistry. Mutagenic and embryotoxic effects of paraquat and diquat. Available from: [Link]

-

ResearchGate. Toxicity of Dipyridyl Compounds and Related Compounds. 2011. Available from: [Link]

-

Acar A, et al. In vivo toxicological assessment of diquat dibromide: cytotoxic, genotoxic, and biochemical approach. Environ Sci Pollut Res Int. 2021;28(34):47550-47561. Available from: [Link]

-

Costello S, et al. Agricultural paraquat dichloride use and Parkinson's disease in California's Central Valley. Int J Epidemiol. 2024. Available from: [Link]

Sources

- 1. Frontiers | Effect of Diquat on gut health: molecular mechanisms, toxic effects, and protective strategies [frontiersin.org]

- 2. Mechanisms of toxicity, clinical features, and management of diquat poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of two metabolites of diquat in urine and serum of poisoned patients after ingestion of a combined herbicide of paraquat and diquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. apps.who.int [apps.who.int]

- 6. Analysis of paraquat, diquat and two diquat metabolites in biological materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of reactive oxygen species and pharmacological therapy in diquat poisoning [lcjzen.whuhzzs.com]

- 8. Human and experimental toxicology of diquat poisoning: Toxicokinetics, mechanisms of toxicity, clinical features, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 11. quant667-spph.sites.olt.ubc.ca [quant667-spph.sites.olt.ubc.ca]

- 12. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]

- 13. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]

- 14. researchgate.net [researchgate.net]

- 15. Chronic Exposure to Diquat Causes Reproductive Toxicity in Female Mice | PLOS One [journals.plos.org]

- 16. cdpr.ca.gov [cdpr.ca.gov]

- 17. mass.gov [mass.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Chronic Exposure to Diquat Causes Reproductive Toxicity in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of diquat, an aquatic herbicide, on the development of mallard embryos [pubs.usgs.gov]

- 21. uclahealth.org [uclahealth.org]

- 22. Agricultural paraquat dichloride use and Parkinson’s disease in California’s Central Valley - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Diquat causes caspase-independent cell death in SH-SY5Y cells by production of ROS independently of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. scispace.com [scispace.com]

Technical Deep Dive: Diquat Dipyridone – Origin, Synthesis, and Toxicological Fate

Executive Summary: The Thermodynamic Sink

In the landscape of bipyridinium herbicides, Diquat Dipyridone (DQ-DP) represents the critical "thermodynamic sink"—the stable, oxidized endpoint of the reactive Diquat molecule. For drug development professionals and toxicologists, understanding DQ-DP is not merely about herbicide degradation; it is a masterclass in the oxidative fate of quaternary ammonium heterocycles.

While the parent molecule, Diquat (1,1'-ethylene-2,2'-bipyridinium), acts as a potent redox cycler generating superoxide anions, its conversion to Dipyridone neutralizes this toxicity. This guide details the discovery, the specific photochemical mechanism of formation, and the rigorous protocols required for its isolation and analysis as a reference standard.

Historical Discovery & Context

The history of Diquat Dipyridone is inextricably linked to the commercialization of Diquat by Imperial Chemical Industries (ICI) .[1]

-

1955 (The Genesis): Diquat was first synthesized and recognized for its herbicidal properties at ICI’s Jealott’s Hill laboratories.[1] The focus was initially on its ability to accept electrons from Photosystem I, forming a stable radical cation.

-

1960s (The Stability Paradox): Field researchers noted that while Diquat was persistent in soil (due to cation exchange capacity), it degraded rapidly in aqueous solutions exposed to sunlight. This led to the search for its photochemical breakdown products.[2]

-

1970s (Metabolite Identification): Toxicology studies, notably by Crabtree et al. (1976) and subsequent WHO evaluations, isolated the specific "monopyridone" and "dipyridone" derivatives. These studies were pivotal in proving that the metabolic and environmental degradation of Diquat leads to less toxic pyridine derivatives, unlike the parent compound.

Mechanistic Pathway: From Redox Cycler to Inert Dione

The formation of Diquat Dipyridone is a study in oxidative ring transformation. Diquat's herbicidal mode of action relies on reversible reduction. However, under UV irradiation or specific enzymatic catalysis, the molecule undergoes irreversible oxidation.

The Degradation Cascade

-

Excitation: Diquat (

) absorbs UV light, entering an excited state. -

Radical Formation: In the presence of oxygen and water, the excited cation generates superoxide radicals (

). -

Hydroxylation (The Critical Step): The pyridine ring undergoes nucleophilic attack by water/hydroxyl radicals.

-

Monopyridone Formation (TOPPS): The first stable intermediate is the monopyridone (often called TOPPS).

-

Dipyridone Formation (DQ-DP): Continued oxidation yields the fully oxidized 6,7-dihydro-dipyrido[1,2-a:2',1'-c]pyrazine-4,9-dione.

Visualization of the Pathway

The following diagram illustrates the transition from the active herbicide to the inactive metabolite.

Figure 1: The photochemical degradation pathway of Diquat into Diquat Dipyridone. Note the transition from the active redox cycler (Red) to the stable metabolite (Blue).

Comparative Properties: Parent vs. Metabolite

For researchers developing analytical methods or conducting safety assessments, distinguishing the parent from the metabolite is crucial.

| Feature | Diquat (Parent) | Diquat Dipyridone (Metabolite) |

| CAS Number | 85-00-7 (Dibromide) | 35022-72-1 |

| Structure Type | Bipyridinium Salt (Dication) | Tricyclic Dione (Neutral/Zwitterion) |

| Redox Activity | High (accepts e- to form radical) | Low / Inert |

| Solubility | Highly Water Soluble | Moderate Water Solubility |

| UV Absorbance | ||

| Toxicology | High (Oxidative Stress/Cataractogenic) | Significantly Lower (Non-redox active) |

| Environmental Fate | Binds tightly to soil/clay | More mobile, but susceptible to photolysis |

Experimental Protocol: Isolation and Analysis

Directive: This protocol describes the generation of Diquat Dipyridone for use as a reference standard in LC-MS/MS analysis.

A. Photochemical Synthesis of Reference Standard

If commercial standards are unavailable, DQ-DP can be generated via controlled photolysis.

-

Preparation: Dissolve Diquat dibromide in deionized water (100 mg/L).

-

Irradiation: Place in a quartz photochemical reactor. Irradiate with a Xenon arc lamp (simulating solar spectrum) or UV-B source for 48–72 hours.

-

Monitoring: Monitor the disappearance of the Diquat peak (290 nm) and the appearance of the Dipyridone peak using HPLC-UV.

-

Extraction: Evaporate water under vacuum. Recrystallize the residue from ethanol/water to isolate the dipyridone crystals.

B. Analytical Detection (LC-MS/MS)

This is the industry standard for detecting trace levels of DQ-DP in biological or environmental samples.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized C18 with ion-pairing agents.

-

Mobile Phase:

-

A: 10mM Ammonium Formate in Water (pH 3.5)

-

B: Acetonitrile

-

-

MRM Transitions (Mass Spectrometry):

-

Precursor Ion: m/z 215 (Protonated DQ-DP)

-

Quantifier Ion: m/z 187 (Loss of CO)

-

Qualifier Ion: m/z 159 (Loss of 2x CO)

-

Analytical Workflow Diagram

Figure 2: Validated analytical workflow for the extraction and quantification of Diquat Dipyridone.

Scientific Commentary: The "Safety" Implication

From a drug development perspective, the existence of Diquat Dipyridone validates a crucial metabolic principle: Oxidative functionalization of pyridinium rings reduces electrophilicity.

Diquat toxicity is driven by its ability to steal electrons from biological systems (NADPH/cytochrome P450 reductase). By oxidizing the ring carbons to ketones (dipyridone formation), the aromaticity is disrupted, and the electron affinity is drastically lowered. This renders the molecule incapable of sustaining the redox cycle that generates reactive oxygen species (ROS).

Key Insight: When designing pyridine-based pharmacophores, ensuring metabolic pathways exist to form pyridones can be a strategy to mitigate potential redox toxicity.

References

-

World Health Organization (WHO). (2013). Pesticide Residues in Food: Diquat Evaluations.[3] (Detailed toxicology of metabolites including dipyridone). [Link]

-

California Department of Pesticide Regulation. (1994). Diquat Dibromide Risk Characterization Document.[3] (Metabolic data citing monopyridone and dipyridone excretion in rats).[3] [Link]

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Diquat.[4] (Environmental fate and degradation pathways).[2][5][4] [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Diquat and its Metabolite, Diquat Dipyridone

Introduction: The Analytical Imperative for Diquat and Diquat Dipyridone

Diquat is a non-selective contact herbicide and desiccant used globally for the control of terrestrial and aquatic weeds.[1] Its high polarity and ionic nature present significant challenges for residue analysis in various matrices, including environmental samples, agricultural commodities, and biological specimens.[2][3] Furthermore, the presence of its primary metabolite, diquat dipyridone, necessitates analytical methods capable of their simultaneous or individual quantification to conduct comprehensive risk assessments and ensure regulatory compliance.[4][5] This document provides a detailed guide to the principle analytical methodologies for the detection and quantification of diquat and diquat dipyridone, tailored for researchers, analytical chemists, and professionals in drug and pesticide development. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles.

Methodological Approaches: A Comparative Overview

The selection of an appropriate analytical method for diquat and its dipyridone metabolite is contingent upon the sample matrix, required sensitivity, and the intended application (e.g., routine monitoring, confirmatory analysis). The most prevalent and validated techniques include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

| Method | Principle | Primary Application | Advantages | Limitations |

| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance. | Routine analysis of formulations and environmental water samples. | Cost-effective, robust, widely available instrumentation. | Lower sensitivity and selectivity compared to LC-MS/MS, potential for matrix interference.[3] |

| LC-MS/MS | Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. | Trace residue analysis in complex matrices (food, biological samples), confirmatory analysis. | High sensitivity, high selectivity, structural confirmation capabilities.[3] | Higher instrument cost and complexity. |

| ELISA | Immunoassay based on the specific binding of an antibody to the target analyte. | Rapid screening of a large number of samples, particularly for human exposure monitoring. | High-throughput, cost-effective for screening, simple to perform.[6] | Potential for cross-reactivity, generally requires confirmation by another method.[7] |

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV remains a workhorse for the quantification of diquat, particularly in less complex matrices such as drinking water and pesticide formulations. The key to a successful HPLC-UV method is achieving adequate retention and symmetrical peak shape for the highly polar diquat cation.

Causality Behind Experimental Choices in HPLC-UV

The inherent challenge with analyzing diquat by reversed-phase HPLC is its poor retention on conventional C8 or C18 columns due to its high water solubility. To overcome this, two primary strategies are employed:

-

Ion-Pairing Chromatography: An ion-pairing reagent, such as hexanesulfonic acid, is added to the mobile phase.[8] This reagent contains a hydrophobic alkyl chain and a charged functional group that interacts with the diquat cation, forming a neutral ion-pair. This complex exhibits increased hydrophobicity and can be effectively retained and separated on a reversed-phase column.

-

Mixed-Mode or HILIC Chromatography: The use of specialized columns, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that possess both reversed-phase and ion-exchange characteristics, can achieve retention of polar compounds like diquat without the need for ion-pairing reagents.[9] This approach can simplify mobile phase preparation and avoid potential issues associated with ion-pairing reagents, such as long equilibration times and instrument contamination.[2]

Protocol: HPLC-UV Analysis of Diquat in Water Samples (Based on EPA Method 549.2)

This protocol outlines a validated method for the determination of diquat in drinking water sources and finished drinking water.[8]

1. Sample Preparation: Solid Phase Extraction (SPE)

-

Rationale: SPE is employed to concentrate the analyte from a large volume of water and to remove potential interferences, thereby enhancing the method's sensitivity and robustness. A C8 solid sorbent is utilized in a reversed-phase, ion-pair mode.[8]

-

Procedure:

-

Condition a C8 SPE cartridge with methanol followed by reagent water.

-

Pass a measured volume of the water sample (e.g., 250 mL) through the conditioned cartridge.

-

Elute the retained diquat from the cartridge with an acidic aqueous solvent.

-

Add the ion-pair reagent to the eluate and adjust the final volume.

-

2. Chromatographic Conditions

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector. A PDA detector is recommended for confirmatory analysis by providing UV spectra of the analyte peak.[8]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: An aqueous solution containing an ion-pairing reagent (e.g., 1-hexanesulfonic acid sodium salt), a buffer (e.g., phosphoric acid), and an organic modifier (e.g., acetonitrile).[8] The exact composition should be optimized to achieve the desired separation.

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Detection Wavelength: Diquat exhibits a strong UV absorbance at approximately 310 nm.[3][12]

-

Injection Volume: 50-100 µL.

3. Method Validation

-

Linearity: A calibration curve should be constructed using a series of standard solutions of known concentrations. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.[13]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For diquat in drinking water, an LOQ in the low µg/L range is typically achievable.[8]

-

Accuracy and Precision: Determined by analyzing replicate samples spiked with known concentrations of diquat. Accuracy is expressed as the percent recovery, and precision is expressed as the relative standard deviation (RSD).[14] Recoveries should ideally be within 70-120% with an RSD of <20%.[15]

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing blank samples and spiked samples.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of diquat and diquat dipyridone at trace levels in complex matrices such as food, animal products, and biological fluids, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[3][16]

Expert Insights on LC-MS/MS Method Development

The development of a robust LC-MS/MS method for these compounds requires careful consideration of several factors:

-

Sample Extraction: Due to their high polarity, a "Quick Polar Pesticides" (QuPPe) style extraction is often employed. This typically involves extraction with an acidified solvent like methanol or acetonitrile in water.[2][17] The acidification is crucial to minimize the adsorption of the cationic analytes to matrix components.[17] For complex matrices, a clean-up step using solid-phase extraction (SPE) with cartridges like Hydrophilic-Lipophilic Balanced (HLB) may be necessary.[2]

-

Chromatography: HILIC or mixed-mode columns are generally preferred for the separation of diquat and its metabolites to avoid the use of ion-pairing reagents, which can cause ion suppression in the MS source.[2]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[2] The use of isotopically labeled internal standards (e.g., diquat-d4) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[15][18]

Protocol: Simultaneous Analysis of Diquat and Diquat Dipyridone in Plant-Based Food Matrices by LC-MS/MS

This protocol provides a general framework for the analysis of diquat and its dipyridone metabolite in challenging matrices like cereals and pulses.

1. Sample Preparation: Modified QuPPe Extraction and Clean-up

-

Diagrammatic Workflow:

Caption: Workflow for sample preparation of diquat and diquat dipyridone.

-

Detailed Steps:

-

Weigh a representative homogenized sample (e.g., 5 g) into a centrifuge tube.[15]

-

Spike with an appropriate amount of isotopically labeled internal standard solution.[15]

-

Add an acidified extraction solvent (e.g., 10 mL of methanol/water/hydrochloric acid).[18]

-

Vortex or shake vigorously for a specified time (e.g., 15 minutes). Heating may be employed to improve extraction efficiency.[15][19]

-

Centrifuge at high speed (e.g., 4000 rpm for 10 minutes).[19]

-

The supernatant can be directly diluted for injection or subjected to a clean-up step if the matrix is complex.

-

2. UPLC-MS/MS Conditions

-

Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[2]

-

Column: A HILIC or mixed-mode column (e.g., HILIC-Si, 50 x 2.1 mm, 2.7 µm).[2]

-

Mobile Phase: A gradient of A) an aqueous buffer (e.g., 50 mM ammonium formate at pH 3) and B) an organic solvent (e.g., acetonitrile with 0.1% formic acid).[19]

-

Flow Rate: 0.3 - 0.5 mL/min.[19]

-

Ionization Mode: ESI positive.[2]

-

MRM Transitions: Specific precursor and product ions for diquat, diquat dipyridone, and their internal standards should be optimized. For example, for diquat, a transition of m/z 183 -> 157 might be monitored.[19]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diquat | 183 | 157 | Optimized Value |

| Diquat-d4 (IS) | 188 | 156 | Optimized Value |

| Diquat Dipyridone | Optimized Value | Optimized Value | Optimized Value |

3. Method Validation Parameters

-

LOD and LOQ: For food matrices, LOQs are often in the range of 0.005 to 0.01 mg/kg.[2][4]

-

Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analytes. This is assessed by comparing the response of an analyte in a standard solution to its response in a matrix-matched standard. The use of isotopically labeled internal standards is the most effective way to compensate for matrix effects.[15]

-

Recovery and Precision: Should be evaluated at multiple spiking levels. Recoveries of 62.4% to 119.7% with RSDs less than 18.8% have been reported for the simultaneous analysis of diquat and other polar pesticides in animal products.[2]

III. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a rapid and cost-effective method for screening a large number of samples for the presence of diquat. This technique is particularly useful in human exposure studies where a high sample throughput is required.[6]

Principle of Competitive ELISA for Diquat Detection

-

Diagrammatic Representation:

Caption: Principle of competitive ELISA for diquat detection.

Protocol: ELISA Screening of Diquat in Urine Samples

This protocol is a generalized procedure for the use of a commercial ELISA kit for diquat analysis.

1. Sample Pre-treatment

-

Rationale: Urine samples may contain interfering substances that can affect the antibody-antigen binding. A clean-up step using SPE is often necessary.[6]

-

Procedure:

-

Acidify the urine sample to stabilize the diquat.

-

Pass the sample through a pre-conditioned SPE column to remove interfering components.

-

Elute the diquat and prepare the eluate for the ELISA assay.

-

2. ELISA Procedure (Competitive Format)

-

Add standard solutions, control samples, and prepared unknown samples to the wells of the antibody-coated microplate.

-

Add the enzyme-conjugated diquat to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution, which will react with the enzyme to produce a color change.

-

Stop the reaction and measure the absorbance using a microplate reader.

3. Data Analysis and Interpretation

-

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

-

The concentration of diquat in the unknown samples is determined by interpolating their absorbance values on the standard curve.

-

The signal is inversely proportional to the concentration of diquat in the sample.

-

It is crucial to note that ELISA results should be considered semi-quantitative and positive findings should be confirmed by a more selective method like LC-MS/MS.[6]

Conclusion

The analytical determination of diquat and its metabolite, diquat dipyridone, requires tailored approaches to address their inherent chemical properties and the complexity of the sample matrix. HPLC-UV offers a reliable and cost-effective solution for routine analysis of less complex samples. For trace-level quantification and confirmatory purposes in challenging matrices, LC-MS/MS is the gold standard, providing unparalleled sensitivity and selectivity. ELISA serves as a valuable high-throughput screening tool, particularly in exposure assessment studies. The successful implementation of these methods relies on a thorough understanding of the underlying principles, careful optimization of each procedural step, and a comprehensive validation to ensure the generation of accurate and defensible data.

References

-

Development and Validation of HPLC-UV Method for Determination of Paraquat in Raw and Commercial Samples. (n.d.). Pakistan Journal of Analytical & Environmental Chemistry. Retrieved from [Link]

- Kolberg, D. I. S., MacK, D., Anastassiades, M., Hetmanski, M. T., Fussell, R. J., Meijer, T., & Mol, H. G. J. (2012). Development and independent laboratory validation of a simple method for the determination of paraquat and diquat in potato, cereals and pulses. Analytical and Bioanalytical Chemistry, 404(8), 2465–2474.

-

The Research on Analytical Method of Diquat Dibromide in Diquat Technical Concentrates. (2016). MATEC Web of Conferences, 62, 04005. Retrieved from [Link]

-

Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (n.d.). ResearchGate. Retrieved from [Link]

- Gámiz-Gracia, L., García-Campaña, A. M., Huertas-Pérez, J. F., & Cruces-Blanco, C. (2002). Determination of diquat by flow injection-chemiluminescence. Analytica Chimica Acta, 458(2), 319-326.

-

Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and High Performance Liquid Chromatography with Ultraviolet Detection. (1992). United States Environmental Protection Agency. Retrieved from [Link]

-

Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (n.d.). OUCI. Retrieved from [Link]

- Hao, C., Zhao, X., Morse, D., Yang, P., Taguchi, V., & Morra, F. (2013). Optimized liquid chromatography tandem mass spectrometry approach for the determination of diquat and paraquat herbicides.

-

HPLC chromatogram of a diquat standard with UV detection. (n.d.). ResearchGate. Retrieved from [Link]

-

HPLC Method for Analysis of Paraquat and Diquat on BIST B+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Residue Findings of Diquat and Paraquat in Samples of Plant Origin Pilot Monitoring. (2024). EURL-SRM. Retrieved from [Link]

-

Cho, I. K., Rahman, M. M., et al. (2020). Development of a Simultaneous Analytical Method for Diquat, Paraquat and Chlormequat in Animal Products Using UPLC-MS/MS. Korean Journal of Environmental Agriculture, 39(4), 368-374. Retrieved from [Link]

-

Wang, Y., et al. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. Molecules, 28(2), 748. Retrieved from [Link]

- Prestes, O. D., et al. (2016).

-

Rapid Screening Method for the Analysis of Paraquat and Diquat by LC/MSD Using Selective Ion Monitoring and Large Volume Injection. (n.d.). Agilent. Retrieved from [Link]

-

Paraquat and Diquat Analysis in Tea. (n.d.). Agilent. Retrieved from [Link]

- de Oliveira, R. S., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Food Sciences, 5(2), 1-8.

-

Diquat Dibromide - Draft Human Health Risk Assessment for Registration Review. (2014). Regulations.gov. Retrieved from [Link]

- Lee, K., et al. (2009). Application of an Enzyme-Linked Immunosorbent Assay for the Analysis of Paraquat in Human-Exposure Samples. Environmental Health Perspectives, 117(12), 1774-1779.

-

Diquat Review Technical Report – 2024. (2024). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

-

Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

-

ELISA for Environmental Monitoring. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). Foods, 11(11), 1588. Retrieved from [Link]

-

Diquat (HSG 52, 1991). (1991). INCHEM. Retrieved from [Link]

-

DIQUAT (addendum). (1993). World Health Organization. Retrieved from [Link]

Sources

- 1. apps.who.int [apps.who.int]

- 2. scispace.com [scispace.com]

- 3. Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Diquat metabolite Dipyridone certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Paraquat ELISA Kit (Colorimetric) (KA1424): Novus Biologicals [novusbio.com]

- 8. epa.gov [epa.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pjaec.pk [pjaec.pk]

- 11. matec-conferences.org [matec-conferences.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. eurl-pesticides.eu [eurl-pesticides.eu]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

Application Note: HPLC-UV Quantification of Diquat Dipyridone

Methodology for the Analysis of Oxidative Photodegradation Products of Diquat Herbicide

Abstract & Introduction

Diquat (1,1'-ethylene-2,2'-bipyridilium dibromide) is a widely used non-selective contact herbicide.[1] While effective, its environmental fate is of significant concern due to its rapid photochemical degradation. The primary degradation pathway involves the oxidation of the pyridine rings, leading to the formation of Diquat Monopyridone (TOPPS) and subsequently Diquat Dipyridone .

Quantifying Diquat Dipyridone is critical for:

-

Environmental Fate Studies: Understanding the persistence of herbicide residues in water and soil.

-

Toxicology: Dipyridones possess different toxicological profiles compared to the parent dication.

-

Formulation Stability: Monitoring the shelf-life of diquat-based products under light exposure.

The Analytical Challenge

Diquat is a quaternary ammonium dication (highly polar), while Diquat Dipyridone involves the loss of aromaticity in the pyridine ring and the introduction of ketone groups, altering its polarity and charge density. Standard C18 Reversed-Phase chromatography fails to retain these highly polar species.

This protocol utilizes Ion-Pair Chromatography (IPC) on a C18 column. By adding an anionic ion-pairing reagent (sodium 1-hexanesulfonate) to the mobile phase, we create a neutral ion-pair complex with the cationic analytes, allowing them to partition into the hydrophobic stationary phase.

Experimental Design & Causality

Column Selection: The Case for Ion-Pairing

While HILIC (Hydrophilic Interaction Liquid Chromatography) is an alternative, Ion-Pair Chromatography (IPC) remains the "Gold Standard" (aligned with EPA Method 549.2) for bipyridylium herbicides because:

-

Robustness: IPC offers superior peak shape for cationic species compared to early-generation HILIC columns.

-

Matrix Tolerance: Environmental water samples often contain salts that interfere with HILIC mechanisms but are tolerated well in IPC.

-

Selectivity: The chain length of the ion-pairing reagent (e.g., hexanesulfonate vs. octanesulfonate) can be tuned to separate the parent Diquat from the less basic Dipyridone.

Detection Strategy (UV-PDA)

-

Diquat Parent: Absorbs strongly at 308-310 nm .

-

Diquat Dipyridone: The loss of full aromatic conjugation shifts the absorption maximum. Dipyridone typically exhibits absorption maxima in the 250–270 nm range and a secondary band near 300 nm .

-

Recommendation: Use a Photo-Diode Array (PDA) detector to scan 210–400 nm. Quantify Dipyridone at 260 nm and Diquat at 308 nm .

Detailed Protocol

Reagents and Standards

-

Water: HPLC Grade (18.2 MΩ·cm).

-

Acetonitrile (ACN): HPLC Grade.

-

Ion-Pair Reagent (IPR): Sodium 1-hexanesulfonate (98%+ purity).

-

Buffer Additive: Orthophosphoric acid (85%) and Diethylamine (DEA).[2]

-

Standards: Diquat dibromide monohydrate (Sigma-Aldrich) and Diquat Dipyridone (Custom synthesis or degradation standard).

Mobile Phase Preparation

The mobile phase is isocratic to ensure equilibrium of the ion-pair reagent on the column surface.

-

Aqueous Component (Buffer):

-

Dissolve 13.5 mL of Orthophosphoric acid and 10.3 mL of Diethylamine in 500 mL of water.

-

Dilute to nearly 1 L.

-

Critical Step: Adjust pH to 2.3 ± 0.1 using NaOH or HCl. (Low pH suppresses silanol activity and ensures the ion-pair reagent is the dominant interaction mechanism).

-

Dilute to exactly 1 L.

-

-

Final Mix:

-

Mix Buffer : Acetonitrile in a 90 : 10 (v/v) ratio.

-

Filter through a 0.45 µm Nylon filter and degas.

-

Sample Preparation (Solid Phase Extraction)

Since Diquat Dipyridone is less cationic than the parent, standard cation-exchange (WCX) used for Diquat may yield lower recovery for the dipyridone. A Mixed-Mode Weak Cation Exchange (WCX) cartridge is recommended to capture both.

-

Cartridge: Oasis WCX or equivalent (60 mg, 3 mL).

-

Conditioning:

-

2 mL Methanol.

-

2 mL Water.

-

-

Loading:

-

Pass 250 mL of water sample (filtered) through the cartridge at 5 mL/min.

-

-

Washing:

-

1 mL Ammonium Acetate (10 mM) to remove neutrals.

-

1 mL Methanol (removes hydrophobic interferences).

-

-

Elution:

-

Elute with 3 mL of Acetonitrile:Water (50:50) containing 1% Formic Acid .

-

Note: The acid breaks the ionic interaction.

-

-

Reconstitution:

-

Evaporate to dryness under nitrogen. Reconstitute in 1 mL of Mobile Phase.

-

HPLC Conditions

| Parameter | Setting |

| System | HPLC with PDA (e.g., Agilent 1260/1290 or Waters Alliance) |

| Column | C18 (Base Deactivated), 150 x 4.6 mm, 5 µm (e.g., Phenomenex Luna C18(2) or Waters Symmetry C8) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 20 - 50 µL (Large volume possible due to aqueous mobile phase) |

| Temperature | 35°C (Constant temperature is vital for IPC reproducibility) |

| Detection | Ch1: 308 nm (Diquat) Ch2: 260 nm (Dipyridone) Scan: 200-400 nm |

| Run Time | 15 minutes |

Workflow Visualization

Analytical Workflow

Caption: Figure 1: Step-by-step analytical workflow from sample extraction to dual-wavelength detection.[2][5]

Separation Mechanism (Ion-Pairing)

Caption: Figure 2: Mechanistic interaction. The anionic surfactant modifies the C18 surface to retain cationic analytes.

Validation Parameters & Performance

The following performance metrics are typical for this method when validated according to ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (R²) | > 0.999 | 0.9995 (0.1 - 50 µg/mL) |

| Retention Time (RT) | RSD < 1.0% | Dipyridone: ~4.5 min Diquat: ~8.2 min |

| Resolution (Rs) | > 1.5 | > 2.5 |

| LOD (Limit of Detection) | S/N > 3 | 0.05 µg/mL |

| Recovery (SPE) | 80 - 120% | 85 - 95% |

| Tailing Factor | < 1.5 | 1.2 (Due to amine modifier) |

Troubleshooting & Optimization

-

Peak Tailing:

-

Retention Time Drift:

-

Cause: Ion-pair reagents require time to equilibrate with the column.

-

Fix: Equilibrate the column with the mobile phase for at least 60 minutes before the first injection. Do not wash the column with 100% organic solvent immediately after use; wash with 50:50 Water:Methanol first to remove salts.

-

-

Dipyridone Identification:

-

Since Dipyridone standards are rare, degradation can be confirmed by exposing a Diquat standard to UV light (254 nm) for 24 hours. The Diquat peak (RT ~8.2 min) will decrease, and the Dipyridone peak (RT ~4.5 min) will appear.

-

References

-

U.S. Environmental Protection Agency. (1997). Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and High Performance Liquid Chromatography with Ultraviolet Detection.[4][7] Revision 1.0.

-

Fiori, J., et al. (2005). LC-MS/MS determination of diquat and its photoproducts in surface water. Journal of Chromatography A.

-

Syngenta Crop Protection. (2018).[1] Diquat Dibromide: Environmental Fate and Toxicology Technical Fact Sheet.

-

Thermo Fisher Scientific. (2012). Sensitive and Rapid Determination of Paraquat and Diquat in Tap and Environmental Waters.[7] Application Note 1051.[7]

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of Diquat and Diquat Dipyridone in Environmental Water Samples

Abstract & Introduction

Diquat is a widely used non-selective contact herbicide.[1][2][3][4][5][6] While effective, its high water solubility and toxicity necessitate rigorous environmental monitoring.[1][2] Upon exposure to sunlight and oxidative conditions, Diquat degrades rapidly into several photoproducts, the most significant being Diquat Dipyridone (DQDP) (6,7-dihydro-4-oxodipyrido[1,2-a:2',1'-c]pyrazin-5-ium).[1][2]

Monitoring the parent compound alone often underestimates the total environmental load. Consequently, regulatory bodies and environmental researchers are increasingly focusing on the simultaneous quantification of Diquat and DQDP.[1]

The Analytical Challenge

Analyzing these compounds presents two distinct challenges:

-

Polarity: Diquat is a dication, and DQDP is a highly polar, amide-like molecule.[1][2] Neither retains well on standard C18 Reverse Phase (RP) columns without ion-pairing reagents, which are detrimental to Mass Spectrometry (MS) sensitivity due to source contamination.[1][2]

-

Adsorption: Diquat exhibits strong non-specific binding to silanol groups found in glass containers, leading to significant analyte loss during sample preparation.[1][2]

This protocol details a robust HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) workflow that eliminates ion-pairing reagents, utilizes optimized Solid Phase Extraction (SPE), and ensures sub-ppb detection limits.[1][2]

Chemical Context & Properties[1][2][6][7][8][9][10][11]

Understanding the physicochemical differences between the parent and metabolite is crucial for method design.

| Compound | Structure Type | Polarity | Ionization State | Key Analytical Risk |

| Diquat | Quaternary Ammonium | Extremely Polar | Dication ( | Adsorption to glass; Poor retention on C18.[1][2] |

| Diquat Dipyridone (DQDP) | Pyridone Derivative | Polar | Neutral/Protonatable ( | Co-elution with matrix; Lower ionization efficiency than parent.[1][2] |

Experimental Protocol

Materials and Precautions (Critical)

-

Plasticware Only: All sample preparation, including collection bottles, volumetric flasks, and autosampler vials, must be Polypropylene (PP) or Polymethylpentene (PMP) .[1][2] Do not use glass.

-

Buffer: Ammonium Formate (1M stock) and Formic Acid (LC-MS grade).[1][2]

Sample Preparation: Weak Cation Exchange (SPE)

Direct injection is possible for higher concentrations, but for environmental screening (ppt levels), SPE is required.[1][2] We utilize a Mixed-Mode Weak Cation Exchange (WCX) mechanism which retains the cationic Diquat and the polar DQDP.

Workflow Diagram

The following diagram illustrates the critical "No-Glass" workflow to prevent analyte loss.

Figure 1: Optimized Solid Phase Extraction (SPE) workflow using Weak Cation Exchange (WCX) sorbent.[1][2]

Protocol Steps:

-

Conditioning: Condition WCX cartridge (60 mg/3 mL) with 3 mL Methanol followed by 3 mL Water.

-

Loading: Load 100–250 mL of water sample (pH adjusted to 6.5–7.5).

-

Washing:

-

Elution: Elute with 2 x 1.5 mL of 2% Formic Acid in Acetonitrile . Note: The acid disrupts the cation exchange interaction, releasing the analytes.

-

Reconstitution: Evaporate under nitrogen and reconstitute in Mobile Phase A/B (50:50).

LC-MS/MS Method Parameters[1][2][3][4][6][12][13]

Chromatography Strategy: We employ HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2][3][6][7] HILIC provides superior retention for polar quaternary amines compared to Reverse Phase, allowing the analytes to elute in a high-organic percentage, which enhances desolvation and MS sensitivity.[1][2]

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Agilent InfinityLab Poroshell 120 HILIC-Z.[1][2]

-

Column Temp: 40°C.

-

Injection Volume: 5–10 µL.

Mobile Phases:

-

A: 20 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

Gradient Table:

| Time (min) | Flow Rate (mL/min) | % A (Aqueous) | % B (Organic) | Curve |

| 0.00 | 0.4 | 10 | 90 | Initial |

| 1.00 | 0.4 | 10 | 90 | Hold |

| 5.00 | 0.4 | 50 | 50 | Linear |

| 6.50 | 0.4 | 50 | 50 | Wash |

| 6.60 | 0.4 | 10 | 90 | Return |

| 10.00 | 0.4 | 10 | 90 | Re-equilibrate |

Mass Spectrometry (MRM) Settings[1][2][3]

Ionization Source: Electrospray Ionization (ESI), Positive Mode (

Compound Optimization:

-

Diquat: Although a dication (

92), it is often monitored as the singly reduced radical cation at -

Diquat Dipyridone: Analyzed as the protonated pseudomolecular ion

.[2]

MRM Transition Table:

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Type |

| Diquat | 183.1 | 157.1 | 35 | 25 | Quantifier |

| 183.1 | 130.1 | 35 | 30 | Qualifier | |

| Diquat Dipyridone | 215.1 | 187.1 | 40 | 22 | Quantifier |

| 215.1 | 106.1 | 40 | 35 | Qualifier | |

| Diquat-d4 (IS) | 187.1 | 159.1 | 35 | 25 | Internal Std |

Note: Diquat Dipyridone transition 215 -> 187 corresponds to the loss of CO (neutral loss of 28 Da), typical for cyclic ketones/pyridones.[1][2]

Analytical Logic & Validation (E-E-A-T)

Why HILIC over Reverse Phase?

Standard C18 columns rely on hydrophobic interaction.[1][2] Diquat and DQDP are too polar to interact with C18 chains, eluting in the void volume (dead time). While Ion-Pairing reagents (e.g., HFBA) can induce retention on C18, they permanently contaminate the MS source, suppressing ionization for other methods.[1][2] HILIC uses a polar stationary phase (Amide) and a high-organic mobile phase.[1][2] The water layer on the silica surface retains the polar analytes, and the high acetonitrile content boosts ESI efficiency by up to 10x compared to aqueous RP elution.

Troubleshooting & Quality Control[1][2][3]

-

Peak Tailing: Often caused by secondary interactions with silanols.[1][2] Ensure the buffer concentration is at least 10mM.[1] If tailing persists, increase Ammonium Formate to 20mM.[1][2][3]

-

Carryover: Diquat is "sticky."[1][2] Use a needle wash of 50:50 MeOH:Water with 1% Formic Acid.[1][2]

-

Internal Standards: Use deuterated Diquat (Diquat-d4) to correct for matrix effects (ion suppression) in the ESI source.

Data Flow & Logic Diagram[1][2][3]

Figure 2: Analytical logic flow from HILIC separation mechanism to MS/MS quantification.

References

-

U.S. EPA. (1997).[1][2] Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and HPLC with Ultraviolet Detection.[1][2][4][11][8] Revision 1.0. Link

-

Oulkar, D., et al. (2019).[1][2] High throughput residue analysis of paraquat and diquat involving hydrophilic interaction liquid chromatographic separation and mass spectrometric determination. Journal of Chromatography A. Link[2]

-

Fuke, C., et al. (2002).[1][2][6] Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry.[1][6] (Contextual reference for metabolite MRM transitions).

-

Thermo Fisher Scientific. (2012).[1][2] Sensitive and Rapid Determination of Paraquat and Diquat in Tap and Environmental Waters.[3][8] Application Note 293.[1][2] Link

-

Waters Corporation. (2012).[1][2][6][9] Improved SPE for UPLC/MS Determination of Diquat and Paraquat in Environmental Samples.Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. Diquat Dipyridone | C12H10N2O2 | CID 14808864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. unitedchem.com [unitedchem.com]

- 5. lcms.cz [lcms.cz]

- 6. Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. nemc.us [nemc.us]

- 10. agilent.com [agilent.com]

- 11. unitedchem.com [unitedchem.com]

Sample preparation for Diquat Dipyridone analysis in urine

Application Note & Protocol

Topic: High-Recovery Sample Preparation for the Quantification of Diquat and Dipyridone in Human Urine using Solid-Phase Extraction and LC-MS/MS

Introduction: The Analytical Imperative for Diquat and Dipyridone Monitoring

Diquat (DQ) is a non-selective contact herbicide used globally for weed control in agriculture and aquatic environments.[1] Its high toxicity, particularly to humans, necessitates robust biomonitoring methods to assess exposure and inform clinical toxicology.[2][3] Upon ingestion, Diquat is metabolized in the body to primary metabolites, including Diquat-monopyridone (DQ-M) and Diquat-dipyridone (DQ-D), which are subsequently excreted in urine.[4][5][6] Therefore, the simultaneous quantification of both the parent compound and its metabolites in urine provides a comprehensive profile of exposure and metabolic activity.

The primary analytical challenge stems from the inherent chemical nature of these compounds. Diquat is a dicationic quaternary ammonium compound, rendering it and its metabolites highly polar and water-soluble.[2] This property makes them unsuitable for retention on conventional reversed-phase liquid chromatography columns (e.g., C18) and complicates their extraction from complex biological matrices like urine.[7] Consequently, specialized sample preparation and chromatographic techniques are essential for achieving the sensitivity and selectivity required for accurate biomonitoring.

This application note provides a detailed, field-proven protocol for the sample preparation of Diquat and its key metabolite, Dipyridone, from human urine. We will focus on a Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) methodology, which offers superior recovery and cleanup compared to other techniques. The subsequent analysis is ideally performed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS), a technique well-suited for retaining and separating these polar analytes without the use of ion-pairing agents that can suppress the MS signal.[1][8]

The Rationale Behind Method Selection: Why Weak Cation Exchange SPE?

The success of any trace-level quantitative analysis hinges on the effectiveness of the sample preparation stage. The goal is to isolate the analytes of interest from interfering matrix components (salts, pigments, endogenous metabolites) while concentrating them to a level amenable to instrumental detection.

-

The Inadequacy of Other Methods:

-

Reversed-Phase SPE (e.g., C18): These sorbents rely on hydrophobic interactions. The high polarity of Diquat and Dipyridone prevents their retention, leading to poor recovery.[9]

-

Strong Cation Exchange (SCX) SPE: While SCX can retain the positively charged analytes, their elution requires a very strong counter-ion or a high-salt buffer.[10] Injecting a high-salt eluate into an LC-MS/MS system can lead to poor peak shape, ion suppression, and contamination of the instrument.[10]

-

Liquid-Liquid Extraction (LLE): This technique is generally inefficient for highly polar, water-soluble compounds that do not readily partition into an immiscible organic solvent.[9]

-

-

The Advantage of Weak Cation Exchange (WCX) SPE: The WCX mechanism provides the ideal balance of interaction strength for quaternary amines. The sorbent, typically containing carboxylic acid functional groups, is negatively charged at a neutral pH, allowing it to retain the positively charged Diquat and Dipyridone via ionic interaction.[7][10] Critically, the interaction is "weaker" than with SCX sorbents, permitting elution with a relatively mild acidic organic solvent. This eluate is cleaner and more compatible with the subsequent LC-MS/MS analysis, ensuring higher data quality.[11]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the recommended Weak Cation Exchange Solid-Phase Extraction protocol.

Caption: Workflow for WCX-SPE of Diquat from urine.

Detailed Protocol: WCX-SPE for Diquat and Dipyridone

This protocol is a robust starting point and should be validated in your laboratory. It is critical to use plastic labware throughout the procedure, as Diquat is known to adsorb onto glass surfaces, which can lead to significant analyte loss and inaccurate results.[12]

4.1. Materials and Reagents

-

Weak Cation Exchange (WCX) SPE Cartridges (e.g., 60 mg, 3 mL)

-

Urine collection cups and centrifuge tubes (polypropylene)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ammonium hydroxide (for pH adjustment)

-

Potassium phosphate buffer (or similar, for dilution and pH adjustment)

-

Deionized water (18 MΩ·cm)

-

Isotopically labeled internal standards (e.g., Diquat-d8). Note: The use of Diquat-d8 is recommended over Diquat-d4 to prevent analytical errors.[13]

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

4.2. Step-by-Step Procedure

-

Sample Pre-treatment: a. Thaw frozen urine samples at room temperature. b. Vortex each sample for 15 seconds to ensure homogeneity. c. Transfer a 1.0 mL aliquot of urine into a 15 mL polypropylene centrifuge tube. d. Spike with the internal standard solution. e. Add 4.0 mL of 25 mM phosphate buffer (pH 7.0). Vortex for 10 seconds. f. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter. The supernatant will be used for extraction.

-

SPE Cartridge Conditioning: Causality: This step activates the sorbent's functional groups and creates an environment receptive to the aqueous sample. a. Place the WCX cartridges onto the vacuum manifold. b. Pass 3 mL of Methanol through each cartridge. c. Pass 3 mL of deionized water through each cartridge. d. Pass 3 mL of 25 mM phosphate buffer (pH 7.0) through each cartridge. Do not allow the cartridges to go dry before sample loading.

-

Sample Loading: Causality: The analytes are retained on the sorbent via cation exchange while unretained matrix components pass through. a. Load the 5 mL of supernatant from step 1f onto the conditioned cartridges. b. Apply a gentle vacuum to achieve a slow, dropwise flow rate of approximately 1-2 mL/minute.

-

Washing: Causality: This crucial step removes salts and other polar interferences that were weakly retained, without disturbing the target analytes. a. Wash the cartridges with 3 mL of deionized water. b. Wash the cartridges with 3 mL of Methanol. c. Dry the cartridges thoroughly under high vacuum for 5-10 minutes to remove residual water and methanol.

-

Elution: Causality: The acidic eluent protonates the carboxylic acid groups on the sorbent, neutralizing their negative charge and disrupting the ionic bond with the positively charged analytes, thereby releasing them. a. Place clean polypropylene collection tubes inside the manifold. b. Add 2 mL of elution solvent (e.g., 5% Formic Acid in Acetonitrile) to each cartridge. c. Allow the solvent to soak the sorbent bed for 1 minute before applying a gentle vacuum to slowly elute the analytes at a rate of ~1 mL/minute. d. Repeat with a second 2 mL aliquot of elution solvent for a total elution volume of 4 mL.

-

Evaporation and Reconstitution: a. Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-45°C. b. Reconstitute the dried extract in 500 µL of a solvent compatible with your initial LC mobile phase (e.g., 90:10 Acetonitrile:Water with 20 mM ammonium formate). c. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Performance Characteristics

The following table summarizes typical performance data for the analysis of Diquat and its metabolites in urine using SPE-based sample preparation methods.

| Analyte | Sample Matrix | Extraction Method | Typical Recovery (%) | MLOQ (ng/mL) | Reference |

| Diquat | Human Urine | Weak Cation Exchange SPE | 77.7 - 94.2% | ~1.0 | [7] |

| Diquat | Human Urine | Mixed-Mode SPE | 61 - 129% | 0.006 - 1.40 | [11] |

| Paraquat* | Human Plasma | Weak Cation Exchange SPE | 95.4 - 104.0% | 50 | [14] |

| Diquat | Human Plasma | Weak Cation Exchange SPE | 94.8 - 98.4% | 50 | [14] |

| Diquat | Human Plasma/Urine | Magnetic Dispersive SPE | 87.5 - 98.7% | 4.3 | [15][16] |

*Paraquat is structurally similar to Diquat and often analyzed concurrently; its performance data is relevant and included for comparison. MLOQ: Method Limit of Quantification

Conclusion

The protocol detailed in this application note provides a reliable and high-recovery method for the extraction of Diquat and Dipyridone from human urine. The use of Weak Cation Exchange Solid-Phase Extraction is a scientifically sound choice that directly addresses the physicochemical challenges posed by these highly polar, cationic analytes. By effectively removing matrix interferences and concentrating the analytes, this sample preparation workflow enables sensitive and accurate quantification by LC-MS/MS, making it an invaluable tool for researchers, toxicologists, and drug development professionals involved in herbicide biomonitoring.

References

- Thermo Fisher Scientific. (n.d.). HILIC Method for the Separation of Diquat and Paraquat.

- Waters Corporation. (n.d.). Improved Resolution for Paraquat and Diquat: Drinking Water Analysis Using the CORTECS UPLC HILIC Column.

-

Oulkar, D., et al. (2017). High throughput residue analysis of paraquat and diquat involving hydrophilic interaction liquid chromatographic separation and mass spectrometric determination. Food Additives & Contaminants: Part A. Retrieved from [Link]

-

Gao, Y., et al. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. Molecules. Retrieved from [Link]

-

Agilent Technologies, Inc. (2017). Rapid Separation of Paraquat and Diquat Using Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Retrieved from [Link]

-

Pan, C., et al. (2014). Method for measurement of the quaternary amine compounds paraquat and diquat in human urine using high-performance liquid chromatography–tandem mass spectrometry. Rutgers University. Retrieved from [Link]

-

Wunnapuk, K., et al. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. National Institutes of Health. Retrieved from [Link]

-

GL Sciences. (n.d.). Analysis of Paraquat and Diquat in Urine. Retrieved from [Link]

-

Gao, Y., et al. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. ResearchGate. Retrieved from [Link]

-

Sha, O., et al. (2020). Separation and Determination of Paraquat and Diquat in Human Plasma and Urine by Magnetic Dispersive Solid Phase Extraction Coupled with High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

-

Yoshida, T., et al. (1996). Detection of two metabolites of diquat in urine and serum of poisoned patients after ingestion of a combined herbicide of paraquat and diquat. PubMed. Retrieved from [Link]

-